Allethrin

Catalog No.
S518015
CAS No.
584-79-2
M.F
C19H26O3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allethrin

CAS Number

584-79-2

Product Name

Allethrin

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m1/s1

InChI Key

ZCVAOQKBXKSDMS-AQYZNVCMSA-N

SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

Solubility

Solubility in water: none

Synonyms

Allethrin, Allethrins, Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

Isomeric SMILES

CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C

Description

The exact mass of the compound Allethrin is 302.1882 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.52e-05 msolubility in water: nonesolubility in water: nonesolubility in water: nonesolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins. It belongs to the ontological category of cyclopropanecarboxylate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Allethrin is a synthetic compound classified as a pyrethroid, which is a type of insecticide modeled after the natural insecticidal properties found in chrysanthemum flowers. First synthesized in 1949 by Milton S. Schechter, allethrin is primarily used for controlling household pests such as mosquitoes and flies. It appears as a clear amber-colored viscous liquid that is insoluble in water and denser than it

1
. The compound has several structural isomers, with allethrin I and allethrin II differing by specific functional groups, leading to variations in their biological activity and toxicity profiles .

Allethrin acts as a neurotoxin in insects. It disrupts the sodium ion channels in insect nerve cells, leading to uncontrolled nerve impulses, paralysis, and ultimately death [].

  • Toxicity: Allethrin is moderately toxic to humans through inhalation, ingestion, or skin absorption []. It can cause irritation of the skin, eyes, and respiratory tract.
  • Environmental Impact: While allethrin breaks down relatively quickly in sunlight, it can be highly toxic to fish and aquatic invertebrates [].
  • Safety Precautions: When handling allethrin, it is crucial to wear appropriate personal protective equipment (PPE) like gloves, eye protection, and respirators to minimize exposure [].
  • Mode of Action: Allethrin disrupts the nervous system of insects by targeting sodium channels in their nerve cells. This makes it a potent insecticide, and researchers can use it to study how insects react to insecticides in general.
  • Specificity: Allethrin primarily affects insects and has lower toxicity for mammals compared to some other insecticides. This allows researchers to use it in studies on insect behavior, physiology, and ecology with minimal impact on other organisms.
  • Standardized Insecticide: Allethrin is a well-characterized and commercially available insecticide. This consistency makes it a reliable tool for researchers to use in various experimental settings [].

Here are some specific examples of how Allethrin is used in scientific research:

  • Insecticide Development: Researchers use Allethrin as a benchmark insecticide to compare the effectiveness of new insecticides being developed [].
  • Insect Resistance Studies: Scientists can use Allethrin to study how insect populations develop resistance to insecticides over time []. This helps researchers understand the evolution of resistance and develop strategies to manage it.
  • Behavioral Studies: Allethrin's quick knockdown effect makes it useful in studies on insect behavior. Researchers can use it to observe how insects react to insecticide exposure [].

Allethrin exhibits several notable chemical behaviors due to its structure as an ester and ketone. It can react with strong acids, resulting in the liberation of heat and the formation of alcohols

1
. Ketones, including allethrin, are known to engage in exothermic reactions with various acids and bases, potentially generating flammable gases such as hydrogen when reacting with reducing agents
1
. Notably, allethrin is incompatible with strong oxidizing agents and bases, which can lead to hazardous situations if not handled properly .

Biologically, allethrin functions primarily as an insect neurotoxin. Its mechanism involves disrupting normal nerve function in insects, leading to paralysis and death. While it is slightly toxic to bees at standard application rates, it poses significant risks to aquatic organisms, exhibiting high toxicity to fish and other aquatic life forms . Chronic exposure in humans has been linked to alterations in plasma biochemical profiles and potential respiratory issues, including asthma-like symptoms . Furthermore, bioallethrin—a specific isomer of allethrin—has been shown to cause oxidative damage and necrosis in human lymphocytes during in vitro studies .

The synthesis of allethrin involves several chemical processes that typically include the esterification of chrysanthemum-derived compounds. The method generally starts with the reaction of chrysanthemum acid with allyl alcohol under controlled conditions to yield the desired pyrethroid structure. Variations in synthesis can lead to different stereoisomers such as bioallethrin and esbiothrin, which differ in their specific structural configurations .

Allethrin's primary applications are as an insecticide in both household products and agricultural settings. It is commonly found in mosquito coils, ultra-low volume sprays for outdoor mosquito control, and various household insecticides like RAID. Its effectiveness against a broad range of pests makes it a popular choice for pest management strategies worldwide .

Research into the interactions of allethrin with biological systems has revealed significant effects on both human health and environmental safety. Studies indicate that prolonged exposure can lead to central nervous system effects and allergic reactions upon skin contact . Additionally, its high toxicity to aquatic life raises concerns regarding environmental contamination from runoff or improper disposal practices .

Allethrin belongs to a broader class of pyrethroids that share similar insecticidal properties but differ in their chemical structures and biological activities. Here are some comparable compounds:

CompoundStructure/IsomerismToxicity ProfileUnique Features
BioallethrinStereoisomer of allethrinHighly toxic to fishCauses oxidative damage to human cells
EsbiothrinMixture of isomersSlightly less toxic than allethrinDifferent efficacy against certain pests
PermethrinContains chlorineModerately toxicBroad-spectrum efficacy; used in agriculture
CypermethrinContains cyano groupModerately toxicEffective against a wider range of insects

Allethrin's uniqueness lies primarily in its specific structural configuration that allows for effective indoor use while maintaining a relatively lower toxicity profile compared to some other pyrethroids like permethrin and cypermethrin .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

D-trans-allethrin is a clear to amber viscous liquid. A synthetic insecticide structurally similar to pyrethrin.
Yellow liquid with a mild aromatic odor; [EXTOXNET]
VISCOUS LIQUID.
YELLOW VISCOUS LIQUID.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

302.18819469 g/mol

Monoisotopic Mass

302.18819469 g/mol

Boiling Point

165-170
at 0.05kPa: 153 °C

Flash Point

130 °C
65.6 °C o.c.

Heavy Atom Count

22

Density

Relative density (water = 1): 1.01
Relative density (water = 1): 1.00

LogP

4.78 (LogP)
4.78
4.7

Appearance

Solid powder

Melting Point

-40.0 °C
~4 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G79DM7O471

GHS Hazard Statements

Aggregated GHS information provided by 269 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (93.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Bioallethrin was used for lice and scabies infestation. Other pyrethroids are now used in place of bioallethrin.

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Bioallethrin, like other pyrethroids, binds to voltage gated sodium channels in their closed state and modifies the gating kinetics. Channel opening appears to increase affinity of the channel for pyrethroids like bioallethrin. Once bound pyrethroids slow both the opening and closing of the sodium channel resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization. The these changes make the neuron more susceptible to large action potentials and repeated firing by both increasing the initial threshold and reducing the input needed for after-potentials. When repeated firing does occur, the nerve terminal will release more neurotransmitter which can produce muscle paralysis through tetanus. This paralysis stops the breathing of lice and scabies parasites resulting in death. Some pyrethroids act on calcium channels to increase intracelllular calcium. Bioallethrin produces a very small increase in intracellular calcium in mouse neocortical neurons by acting on N-type calcium channels but the effect returns to baseline within 2 min. In contrast bioallethrin has been found to block L T, and P/Q-types of voltage gated calcium channels in human embryonic kidney cell cultures. Bioallethrin has been found to inhibit both sodium-calcium dependent and magnesium-calcium ATP hydrolysis in insects although it, along with other type I pyrethroids, has a greater effect on sodium-calcium dependent hydrolysis. Bioallethrin may stimulate phosphoinositol breakdown in synaptoneuromes as other type I pyrethroids have been observed to do so. Other type I pyrethoids have also been found to bind to kainate receptors.

Vapor Pressure

Vapor pressure, Pa at 25 °C:

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

42534-61-2
584-79-2
28434-00-6
84030-86-4

Absorption Distribution and Excretion

Pyrethroids are excreted in both the feces and urine but values specific to bioallethrin are not available.

Metabolism Metabolites

Metabolism of bioallethrin in both rats and humans is considered to be virtually 100% oxidative. This is because bioallethrin is very resistant to hydrolysis of its ester group although a negligible amount of hydrolysis may occur. In humans bioallethrin is metabolized primarily by CYP2C19 with some metabolism by CYP2C8, CYP3A4, and CYP2C9*2. The metabolites produced include primary alcohols via allylic oxidation near the cyclopropane group and subsequent oxidation to carboxylic acid, formation of a primary alcohol via oxidation of a methyl group to located on the cyclopropane portion of the molecule, formation of a primary alcohol via allylic oxidation near the 5-membered ring or formation of an epoxide at this location and subsequent hydrolysis to a diol. In rats bioallethrin has been found to be metabolized mainly by CYP2C6, CYP2C11, and CYP3A1 with some contribution from CYP1A1, CYP2A1 and CYP3A2. Rats appear to metabolize bioallethrin at about 15 times the rate of humans.

Associated Chemicals

Bioallethrin;260359-57-7
Bioallethrin;28057-48-9
Esbiothrin;260359-57-7
d-Allethrin;231937-89-6
For more Associated Chemicals (Complete) data for ALLETHRINS (7 total), please visit the HSDB record page.

Wikipedia

Bioallethrin
Nitroscanate

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Allethrin is prepared by the esterification of (1RS, 3RS or cis, trans)-2,2-dimethyl-3-(2,2-dimethylvinyl) cyclopropanecarboxylic acid or chrysanthemic acid with (1RS)-3- allyl-2-methyl-4-oxocyclopent-2-ene-1-ol or allethrolone ... .
2-Allyl-3-methyl-2-cyclopenten-4-ol-1-one (allethrone) and chrysanthemum monocarboxlic anhydride in dibutyl ether at 150-175 °C for 3-6 hr are reacted. Upon cooling, the solution is diluted, the chrysanthemum moncarboxlic acid byproduct is removed by saponification, the organic phase is washed with water, and the solvent evaporated.

General Manufacturing Information

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester: ACTIVE

Analytic Laboratory Methods

EAD Method 1660. The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater by High-Performance Liquid Chromatography. Detection limit=2 ug/l.
AOAC Method 953.05. Allethrin (Technical) and Pesticide Formulations by Titrimetric Method. Method: AOAC 953.05; Procedure: titrimetric method; Analyte: allethrin (technical); Matrix: pesticide formulations; Detection Limit: not provided.[Association of Official Analytical Chemists. Official Methods of Analysis. 15th ed. and Supplements. Washington, DC: Association of Analytical Chemists, 1990, p. V1 164] **PEER REVIEWED**
AOAC Method 973.12. D-trans Allethrin in Pesticide Formulations by Gas Chrromatagraphic Method.
A method for the detection of allethrin ... in mosquito coils was developed by the combination of shaking extraction /with toluene and formic acid/ and gas chromatography . ... The recovery of allethrin in various contents from the coils was 96.6-97.1% with a 1.2-1.5% coefficient of variation.
For more Analytic Laboratory Methods (Complete) data for ALLETHRINS (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Colorimetric method for allethrin residues in milk and meat. Determination involves solvent extraction, concentration, and reaction with highly acidic mercuric oxide-sulfuric acid reagent to produce a red color. Method reported accurate to 0.1 ppm or 10 mg/100 g sample.

Storage Conditions

Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/
Store in a closed drum in a cool, dry place.

Interactions

INSECTICIDAL ACTIVITIES OF ALLETHRIN ARE ENHANCED BY PYRETHRIN SYNERGISTS SUCH AS PIPERONYL BUTOXIDE OR BIS(2,3,3,3-TETRACHLOROPROPYL) ETHER, OR N-(2-ETHYLHEXYL)-8,9,10-TRINORBORN-5-ENE-2,3-DICARBOXIMIDE.
Diazepam delayed the onset of action of deltamethrin, but not of allethrin, in both the mouse and cockroach.
... The ability of agents which alter neurotransmission to prevent or potentiate the effect of convulsive doses of technical grade (15.5% cis, 84.5% trans) allethrin was examined. Intraperitoneal pretreatment with drugs which block noradrenergic receptors or norepinephrine synthesis such as pentobarbital, chlorpromazine, phentolamine, and reserpine depressed the tremor induced by allethrin. The inhibitory effect of reserpine was reversed by phenylephrine. Both the serotonergic blocker, methysergide and the serotonin depletor, p-chlorophenylalanine potentiated the effect of allethrin. Thus, allethrin produces its neurotoxic responses in mice by acting on the brain and spinal levels. Furthermore, adrenergic excitatory and serotonergic inhibitory mechanisms may be involved in the neural pathway through which the allethrin-induced tremor is evoked.
Synergists for pyrethroid /insecticidal activity/ may include the following: sesamin, sesamolin, piperonyl-butoxide, Tropital, Sesamex, propyl-isomer, satroxan, sulfoxide, piperonylcyclonene, MGK 264, Synepirin 500, and SKF 5254. /Pyrethroids, data derived from table/
For more Interactions (Complete) data for ALLETHRINS (8 total), please visit the HSDB record page.

Stability Shelf Life

MORE STABLE TOWARDS UV LIGHT THAN NATURAL PYRETHRINS
Decomposed by uv light.
Hydrolyzed in alkaline media.
Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

Dates

Modify: 2023-08-15
1: Na HG, Kim YD, Choi YS, Bae CH, Song SY. Allethrin and prallethrin stimulates MUC5AC expression through oxidative stress in human airway epithelial cells. Biochem Biophys Res Commun. 2018 Sep 3;503(1):316-322. doi: 10.1016/j.bbrc.2018.06.022. Epub 2018 Jun 12. PubMed PMID: 29885834.
2: Chedik L, Bruyere A, Le Vee M, Stieger B, Denizot C, Parmentier Y, Potin S, Fardel O. Inhibition of Human Drug Transporter Activities by the Pyrethroid Pesticides Allethrin and Tetramethrin. PLoS One. 2017 Jan 18;12(1):e0169480. doi: 10.1371/journal.pone.0169480. eCollection 2017. PubMed PMID: 28099443; PubMed Central PMCID: PMC5242521.
3: Madhubabu G, Yenugu S. Allethrin induces oxidative stress, apoptosis and calcium release in rat testicular carcinoma cells (LC540). Toxicol In Vitro. 2014 Dec;28(8):1386-95. doi: 10.1016/j.tiv.2014.07.008. Epub 2014 Jul 27. PubMed PMID: 25072698.

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